molecular formula C9H4F4O2S B13036792 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

Cat. No.: B13036792
M. Wt: 252.19 g/mol
InChI Key: WALONAMDVARTTE-UHFFFAOYSA-N
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Description

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is a fluorinated benzothiophene derivative. Benzothiophenes are a class of heterocyclic compounds containing a sulfur atom fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated benzothiophenes, including 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide, can be achieved through various methods. One common approach involves the direct fluorination of benzothiophene derivatives using molecular fluorine (F2) or other fluorinating agents. this method is often non-selective and requires careful control of reaction conditions .

Another method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the benzothiophene structure. This can be achieved through photochemical reactions with bromotrifluoromethane, yielding a mixture of trifluoromethylated benzothiophenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzo[B]thiophene
  • 4-Trifluoromethylbenzo[B]thiophene
  • 7-Trifluoromethylbenzo[B]thiophene

Uniqueness

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various applications, distinguishing it from other fluorinated benzothiophenes .

Properties

Molecular Formula

C9H4F4O2S

Molecular Weight

252.19 g/mol

IUPAC Name

7-fluoro-6-(trifluoromethyl)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H4F4O2S/c10-7-6(9(11,12)13)2-1-5-3-4-16(14,15)8(5)7/h1-4H

InChI Key

WALONAMDVARTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2(=O)=O)F)C(F)(F)F

Origin of Product

United States

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